

introduction to heterogeneous catalysis using Ru/C

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Compound of Interest

Compound Name: Ruthenium carbon

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Introduction to Heterogeneous Catalysis and Ru/C

Heterogeneous catalysis involves the use of a catalyst in a different phase from the reactants. [1] Typically, a solid catalyst is employed in liquid or gas-phase reactions. [1] This approach offers significant advantages, including ease of separation of the catalyst from the reaction mixture, which allows for catalyst recycling and continuous flow processes. [1]

Ruthenium on carbon (Ru/C) is a versatile and widely used heterogeneous catalyst in the chemical industry. [2] It is particularly valued for its high activity and stability in a variety of chemical transformations, most notably hydrogenation and oxidation reactions. [2][3] The carbon support provides a high surface area for the dispersion of ruthenium nanoparticles, which are the active catalytic sites. [4]

Synthesis and Characterization of Ru/C Catalysts

The most common method for preparing Ru/C catalysts is the impregnation method, where a carbon support is treated with a solution of a ruthenium salt, followed by reduction to metallic ruthenium. [5]

Experimental Protocol: Synthesis of Ru/C by Incipient Wetness Impregnation

This protocol describes the preparation of a 5 wt% Ru/C catalyst.

Materials:

- Activated carbon (high surface area)
- Ruthenium(III) chloride hydrate ($\text{RuCl}_3 \cdot x\text{H}_2\text{O}$)
- Deionized water
- Hydrogen gas (H_2)
- Nitrogen gas (N_2)

Procedure:

- Support Pre-treatment: The activated carbon support is dried under vacuum at 110 °C for 12 hours to remove adsorbed water and other volatile impurities.[\[6\]](#)
- Impregnation:
 - Calculate the required amount of $\text{RuCl}_3 \cdot x\text{H}_2\text{O}$ to achieve a 5 wt% ruthenium loading on the desired amount of activated carbon.
 - Dissolve the calculated amount of $\text{RuCl}_3 \cdot x\text{H}_2\text{O}$ in a minimal amount of deionized water to form a concentrated solution.
 - Add the ruthenium chloride solution dropwise to the dried activated carbon with constant stirring until the carbon is uniformly wetted. This is known as incipient wetness impregnation.[\[7\]](#)
 - The impregnated carbon is then aged for 12 hours at room temperature in a sealed container to ensure uniform distribution of the precursor.[\[6\]](#)
- Drying: The impregnated material is dried in an oven at 110 °C for 12 hours to remove the solvent.[\[6\]](#)
- Reduction:

- Place the dried powder in a tube furnace.
- Purge the system with nitrogen gas for 30 minutes to remove any air.
- Switch to a flow of hydrogen gas (e.g., 60 mL/min).[6]
- Heat the furnace to 350 °C at a ramping rate of 5 °C/min and hold at this temperature for 2 hours to reduce the ruthenium salt to metallic ruthenium nanoparticles.[6]
- Cool the furnace to room temperature under a continued flow of hydrogen.
- Finally, switch the gas flow back to nitrogen to passivate the catalyst surface before exposing it to air.

Characterization Techniques

The synthesized Ru/C catalyst should be characterized to determine its physical and chemical properties. Common techniques include:

- Transmission Electron Microscopy (TEM): To visualize the size, morphology, and dispersion of the ruthenium nanoparticles on the carbon support.
- X-ray Diffraction (XRD): To determine the crystalline structure of the ruthenium and to estimate the average crystallite size.
- X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and the oxidation state of ruthenium.
- Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES): To accurately determine the ruthenium loading on the carbon support.

Applications of Ru/C in Heterogeneous Catalysis

Ru/C is a highly effective catalyst for a range of organic transformations, particularly hydrogenation and oxidation reactions.

Hydrogenation Reactions

Ru/C is a catalyst of choice for the hydrogenation of a wide variety of functional groups, including aromatic rings, carbonyls, and nitro groups.^[2]^[3]

The selective hydrogenation of benzene to cyclohexene is an important industrial process, and Ru-based catalysts are highly effective for this transformation.

Quantitative Data for Benzene Hydrogenation:

Catalyst	Additive	Benzene Conversion (%)	Cyclohexene Selectivity (%)	Cyclohexene Yield (%)	Reference
Ru-Zn/C	NaOH (0.6 M)	45.3	89.3	40.5	
Ru/C (colloidal)	ZnSO ₄ (0.6 M)	68	63	42	^[8]
2%Ru/La ₂ O ₃ -ZnO	NaDCA	50	~36	18	^[7]

Experimental Protocol: Selective Hydrogenation of Benzene

This protocol is adapted from a procedure for selective benzene hydrogenation using a Ru-Zn catalyst.

Materials:

- Ru-Zn catalyst (2.0 g)
- Benzene (140 mL)
- Aqueous NaOH solution (280 mL, 0.600 mol L⁻¹)
- Hydrogen gas (H₂)
- Nitrogen gas (N₂)
- High-pressure autoclave (e.g., 1000 mL)

Procedure:

- Reactor Setup: Add the Ru-Zn catalyst and the aqueous NaOH solution to the autoclave.
- Purging: Seal the reactor and purge three times with N₂ followed by four purges with H₂ to remove all air.
- Reaction:
 - Pressurize the reactor with H₂ to 5.0 MPa.
 - Heat the reactor to the desired temperature (e.g., 150 °C) with vigorous stirring (e.g., 800 rpm).
 - Add benzene to the reactor.
 - Maintain the reaction for a set time (e.g., 25 minutes), monitoring the pressure to follow the consumption of hydrogen.
- Work-up:
 - Cool the reactor to room temperature and carefully vent the excess hydrogen.
 - Separate the organic and aqueous phases.
 - The organic phase containing the product mixture (cyclohexene, cyclohexane, and unreacted benzene) can be analyzed by gas chromatography (GC).

The conversion of biomass-derived levulinic acid (LA) to γ -valerolactone (GVL) is a key reaction in biorefineries, and Ru/C is an excellent catalyst for this process.^{[9][10]}

Quantitative Data for Levulinic Acid Hydrogenation:

Catalyst	Temperature (°C)	H ₂ Source	LA Conversion (%)	GVL Selectivity (%)	GVL Yield (%)	Reference
3 wt% Ru/C	90	50 bar D ₂ in D ₂ O	>95	>99	>95	[9]
Ru-PPP-S	100	2 MPa H ₂ in H ₂ O	~95	100	~95	[10]
[(η ⁶ -p-cymene)RuCl(κ ² -pyNHnpr)] ⁺	80	HCOOH/Et ₃ N in H ₂ O	100	>99	87	[11]

Experimental Protocol: Hydrogenation of Levulinic Acid

This protocol is based on a typical procedure for the hydrogenation of levulinic acid to GVL using Ru/C.[\[9\]](#)

Materials:

- 3 wt% Ru/C catalyst (0.06 g)
- Levulinic acid (0.24 mol)
- Deionized water (40 mL)
- Hydrogen gas (H₂)
- Nitrogen gas (N₂)
- High-pressure autoclave

Procedure:

- Reactor Setup: Load the Ru/C catalyst, levulinic acid, and water into the autoclave.[\[9\]](#)
- Purging: Seal the reactor and purge three times with N₂.[\[9\]](#)

- Reaction:
 - Pressurize the reactor with H₂ to 50 bar.[\[9\]](#)
 - Heat the reactor to 90 °C with stirring (600 rpm) and maintain for 3 hours.[\[9\]](#)
- Work-up:
 - Cool the reactor to room temperature and vent the excess pressure.
 - Separate the catalyst by filtration.[\[9\]](#)
 - The resulting solution can be analyzed by HPLC or NMR to determine the conversion of LA and the yield of GVL.[\[9\]](#)

Oxidation Reactions

Ru/C is also a potent catalyst for the aerobic oxidation of alcohols to aldehydes and ketones, offering a green alternative to stoichiometric oxidants.[\[12\]](#)[\[13\]](#)

The solvent-free aerobic oxidation of alcohols using Ru/C is an environmentally friendly method for the synthesis of carbonyl compounds.[\[12\]](#)[\[13\]](#)

Quantitative Data for Alcohol Oxidation:

Substrate	Catalyst	Conditions	Product	Yield (%)	Reference
Benzhydrol	10% Ru/C	100 °C, Air, 6 h	Benzophenone	99	[12]
4-Methoxybenzyl alcohol	10% Ru/C	100 °C, Air, 3 h	4-Methoxybenzaldehyde	99	[12]
1-Phenylethanol	10% Ru/C	100 °C, Air, 3 h	Acetophenone	99	[12]
Cinnamyl alcohol	10% Ru/C	100 °C, Air, 3 h	Cinnamaldehyde	91	[12]

Experimental Protocol: Solvent-Free Aerobic Oxidation of an Alcohol

This protocol is adapted from a general procedure for the Ru/C-catalyzed solvent-free oxidation of alcohols.[\[12\]](#)

Materials:

- 10% Ru/C catalyst (5 mol%)
- Alcohol substrate (e.g., benzhydrol, 0.25 mmol)
- Sodium carbonate (Na_2CO_3 , 1.1 equivalents)
- Reaction vessel (e.g., a round-bottom flask) with a magnetic stirrer
- Air or oxygen supply

Procedure:

- Reaction Setup: To the reaction vessel, add the alcohol, Na_2CO_3 , and the 10% Ru/C catalyst.
- Reaction:
 - Heat the mixture to 100 °C with vigorous stirring under an air atmosphere (or a balloon of oxygen for faster reaction).[\[12\]](#)
 - Monitor the reaction progress by TLC or GC.
- Work-up:
 - After completion of the reaction, cool the mixture to room temperature.
 - Add a suitable organic solvent (e.g., ethyl acetate) to dissolve the product.
 - Filter off the catalyst and the inorganic base.
 - The filtrate can be concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

C-C Coupling Reactions

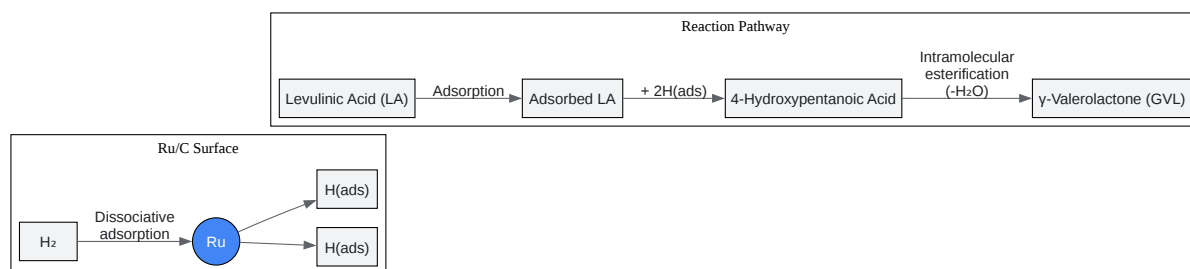
While palladium and nickel catalysts are the workhorses for C-C cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, the use of heterogeneous Ru/C for these transformations is not well-established in the literature.^{[4][5][14]} Most reported ruthenium-catalyzed C-C couplings employ homogeneous ruthenium complexes.^[15] There is some evidence of ruthenium nanoparticles supported on other materials like alumina being used for Heck and Suzuki reactions.^[4] However, for Ru/C specifically, there is a lack of established protocols and quantitative data for these mainstream C-C coupling reactions. Researchers in this area typically turn to palladium on carbon (Pd/C) for heterogeneous cross-coupling catalysis.^{[5][11]}

Reaction Mechanisms and Visualizations

Understanding the reaction mechanism is crucial for optimizing catalytic processes. Below are a proposed mechanism for Ru/C catalyzed hydrogenation and oxidation reactions.

Hydrogenation of Levulinic Acid to GVL

The hydrogenation of levulinic acid (LA) on a Ru/C surface is believed to proceed through the hydrogenation of the ketone group to form a 4-hydroxypentanoic acid intermediate, which then undergoes intramolecular esterification (lactonization) to yield γ -valerolactone (GVL).^{[4][15]}

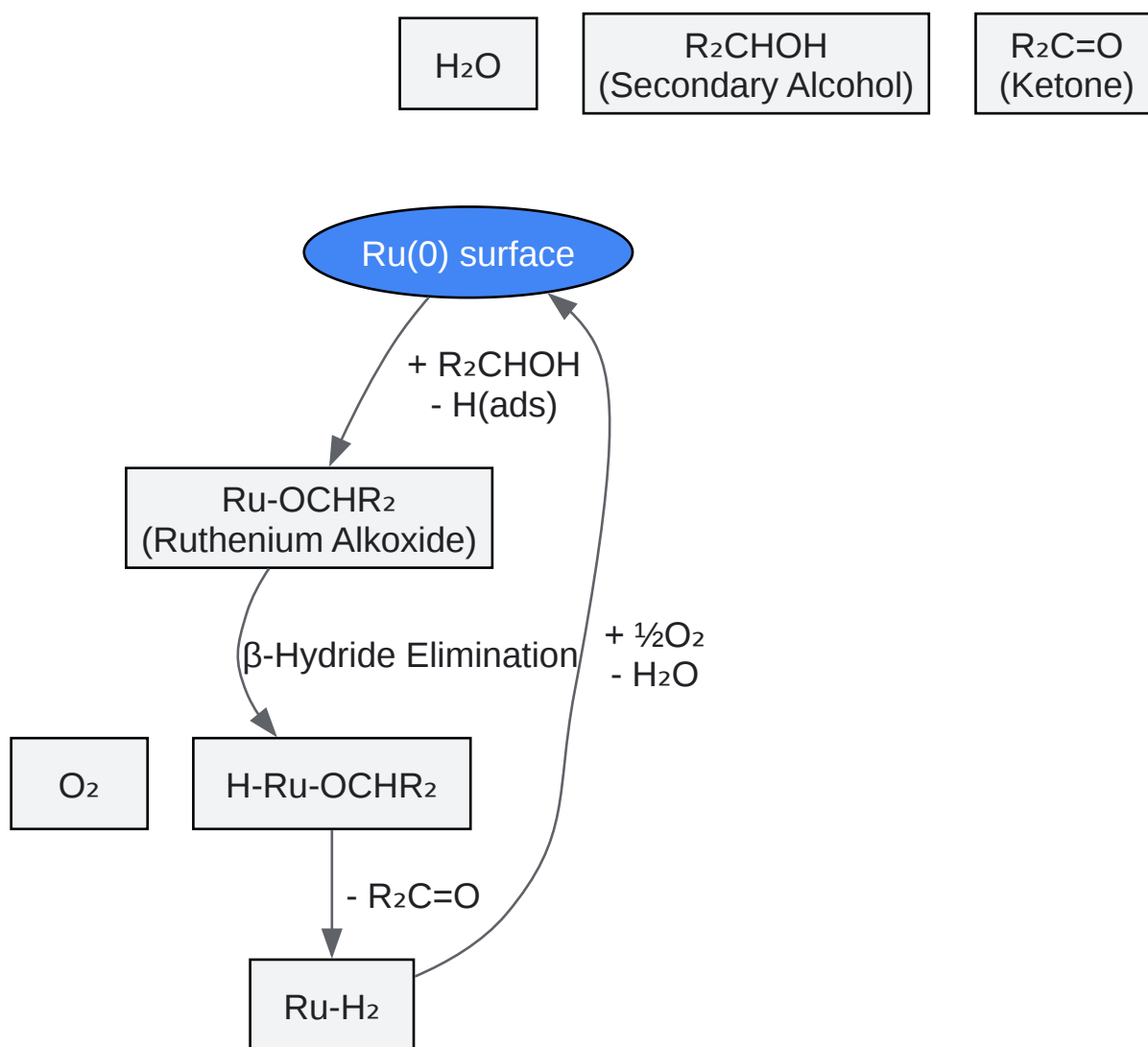


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Caption: Proposed mechanism for the hydrogenation of levulinic acid to GVL on a Ru/C catalyst.

Aerobic Oxidation of a Secondary Alcohol

The aerobic oxidation of a secondary alcohol over a Ru/C catalyst is thought to involve the formation of a ruthenium alkoxide intermediate, followed by β -hydride elimination to give the ketone product and a ruthenium hydride species. The catalyst is then regenerated by reaction with oxygen.



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Caption: Simplified catalytic cycle for the aerobic oxidation of a secondary alcohol catalyzed by Ru/C.

Conclusion

Ruthenium on carbon is a highly effective and versatile heterogeneous catalyst with significant applications in industrial and laboratory-scale synthesis, particularly for hydrogenation and oxidation reactions. Its ease of preparation, high activity, and recyclability make it a valuable tool for sustainable chemistry. While its application in C-C cross-coupling reactions is limited, its prominence in reduction and oxidation chemistry continues to drive research and development

in the field of catalysis. This guide provides a foundational understanding for researchers and professionals looking to leverage the capabilities of Ru/C in their work.

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